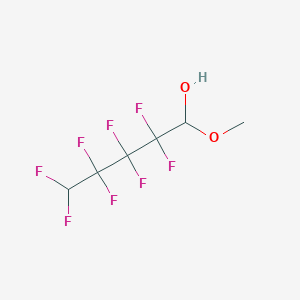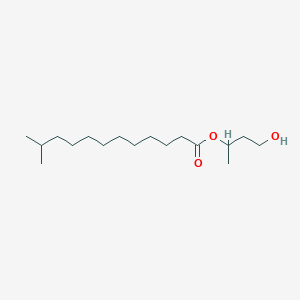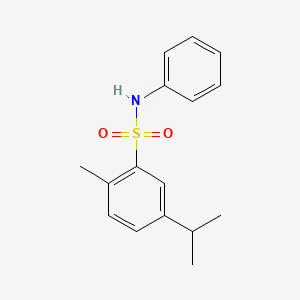
4-Ethyl-2-(trimethylsilyl)octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(trimethylsilyl)octan-3-one is an organic compound characterized by its branched alkane structure It features an ethyl group and a trimethylsilyl group attached to an octane backbone, with a ketone functional group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trimethylsilyl)octan-3-one typically involves the introduction of the trimethylsilyl group and the ethyl group onto an octane backbone. One common method is the hydrosilylation of an appropriate alkene precursor using a trimethylsilyl reagent under catalytic conditions. The reaction conditions often involve the use of a platinum or rhodium catalyst to facilitate the addition of the trimethylsilyl group to the alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(trimethylsilyl)octan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2-(trimethylsilyl)octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(trimethylsilyl)octan-3-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2-(trimethylsilyl)hexan-3-one
- 4-Ethyl-2-(trimethylsilyl)decan-3-one
- 4-Ethyl-2-(trimethylsilyl)butan-3-one
Uniqueness
4-Ethyl-2-(trimethylsilyl)octan-3-one is unique due to its specific combination of an ethyl group, a trimethylsilyl group, and a ketone functional group on an octane backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Properties
CAS No. |
88257-41-4 |
|---|---|
Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
4-ethyl-2-trimethylsilyloctan-3-one |
InChI |
InChI=1S/C13H28OSi/c1-7-9-10-12(8-2)13(14)11(3)15(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
QITJHDIUHLUPCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)C(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
methanone](/img/structure/B14399616.png)

![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)

![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)

![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)

![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)
![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
